molecular formula C7H5ClO2 B020648 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- CAS No. 19832-87-2

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

Cat. No.: B020648
CAS No.: 19832-87-2
M. Wt: 156.56 g/mol
InChI Key: BIUBEGIHROOPTQ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is a substituted benzoquinone derivative characterized by a conjugated dienedione system. The compound features a chlorine atom at the 2-position and a methyl group at the 5-position on the cyclohexadienedione ring. Substituted cyclohexadienediones are often explored for their redox activity, biological relevance (e.g., anticancer and antioxidant effects), and utility in organic synthesis .

Properties

IUPAC Name

2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUBEGIHROOPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173572
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19832-87-2
Record name 2-Chloro-5-methyl-1,4-benzoquinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- (CAS No. 19832-87-2) is a compound belonging to the class of quinones, which are known for their diverse biological activities. This compound has garnered attention in research for its potential applications in cancer treatment and its interaction with various biological systems. The primary focus of this article is to elucidate the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C7H5ClO2
  • Molecular Weight : 156.56 g/mol
  • IUPAC Name : 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione
  • Canonical SMILES : CC1=CC(=O)C(=CC1=O)Cl

The biological activity of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is primarily attributed to its ability to undergo redox cycling. Quinones can accept electrons and be reduced to semiquinones, which can then be oxidized back to quinones. This cycling generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. The following mechanisms are particularly relevant:

  • Redox Cycling : The compound can participate in redox reactions that produce ROS, which can damage cellular components such as lipids, proteins, and DNA.
  • Enzymatic Interactions : Quinones can interact with enzymes and proteins through alkylation and redox reactions, influencing various biochemical pathways.

Anticancer Properties

Research has indicated that quinones possess significant anticancer properties. For instance:

  • A study evaluated the cytotoxic effects of various quinone derivatives on human cancer cell lines using MTT assays. The results demonstrated that modifications in the structure of quinones could enhance their bioactivity against different tumor types .
CompoundCell LineIC50 (µM)Mechanism
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dioneM14 (Melanoma)10Induces apoptosis via caspase activation
2-Chloro-5-methylcyclohexadieneVariousN/AROS generation leading to oxidative stress

The above table summarizes findings from studies indicating that structural modifications can significantly impact the efficacy of quinone compounds against cancer cells.

Mechanisms of Cytotoxicity

The cytotoxic effects of quinones are often mediated through:

  • Apoptosis Induction : Quinones have been shown to activate apoptotic pathways in cancer cells. For example, the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) have been observed in treated cells .

Pharmacokinetics

The pharmacokinetics of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, like other quinones, is influenced by several factors:

  • Lipophilicity : This affects absorption and distribution within biological systems.
  • Metabolism : Reactive intermediates formed during metabolism can influence the toxicity profile of the compound.

Study on Antitumor Activity

A notable study explored the antitumor activity of a series of benzoquinone derivatives including 2-chloro-5-methyl compounds. The findings indicated that certain derivatives exhibited potent cytotoxicity against various human tumor cell lines while minimizing cardiotoxicity often associated with traditional chemotherapeutics .

Synergistic Effects

Another investigation into the synergistic effects of combining herbal extracts with quinone derivatives revealed enhanced antimicrobial and anticancer activities. This suggests potential applications in developing combination therapies utilizing 2-chloro-5-methyl compounds alongside other bioactive agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the cyclohexadienedione ring significantly influence molecular stability, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-Chloro-5-methyl- (Target) 2-Cl, 5-CH3 C7H5ClO2 156.57 (calc.) Inferred synthetic intermediate; potential bioactivity
2-Bromo-5-methoxy-3-methyl- (Ev4) 2-Br, 5-OCH3, 3-CH3 C8H7O3Br 231.043 Higher molecular weight; bromine enhances electrophilicity
5-Bromo-2,3-dimethyl- (Ev12) 5-Br, 2,3-CH3 C8H7BrO2 223.04 Steric hindrance from methyl groups; bromine at 5-position
2,6-Dichloro- (Ev10) 2,6-Cl C6H4Cl2O2 190.00 Symmetric substitution; industrial/research applications
Key Observations:
  • Substituent Position: Chlorine at the 2-position (target compound) vs. bromine at 2 (Ev4) or 5 (Ev12) alters electronic effects.
  • Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) at the 5-position may stabilize the quinone system via hyperconjugation, whereas methoxy (Ev4) provides stronger electron donation, increasing resonance stability .
  • Lipophilicity : Methyl and halogen substituents enhance lipophilicity, improving membrane permeability in biological systems. Brominated analogs (Ev4, Ev12) likely exhibit greater hydrophobicity than chlorinated ones .

Preparation Methods

Chlorination of Methyl-Substituted Cyclohexadienone Precursors

Chlorination of preformed cyclohexadienone frameworks represents a straightforward route to 2-chloro-5-methyl derivatives. The reaction typically employs chlorine gas or chlorinating agents such as sulfuryl chloride (SO₂Cl₂) in dichloromethane or carbon tetrachloride. For example, Sjostrom (1936) demonstrated that chlorination of 2,5-dimethyl-1,4-benzoquinone at 318 K yields the target compound with moderate efficiency . However, regioselectivity remains a challenge due to competing chlorination at adjacent positions.

Recent advancements have utilized directing groups to enhance selectivity. A study by Afeefy et al. (NIST) highlighted that electron-withdrawing substituents on the cyclohexadienone ring favor chlorination at the 2-position by destabilizing alternative transition states . This aligns with thermochemical data showing that ΔfH° (solid) for chlorinated derivatives is approximately -61.0 kcal/mol, underscoring the stability of the 2-chloro isomer .

Cyclization Strategies Involving Activated Methylene Groups

Cyclization of γ,δ-unsaturated ketones tethered to activated methylene groups offers an alternative pathway. As reported by EvitaChem, brominated substrates undergo regioselective cyclization to form electron-deficient tricyclic cyclopropanes, which can be further functionalized. For instance, treatment of 5-methylcyclohexadienone with bromine in acetic acid generates a bromo intermediate, which undergoes base-mediated elimination to introduce the chlorine substituent.

Key parameters influencing this route include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization rates by stabilizing dipolar transition states.

  • Temperature : Reactions conducted at 0–5°C minimize side reactions such as over-chlorination.

Oxidation of Substituted Phenol Derivatives

Oxidation of 2-chloro-5-methylphenol precursors provides access to the target quinone. Wang et al. (2011) detailed a protocol using ceric ammonium nitrate (CAN) in aqueous acetic acid, achieving 75–80% yields under mild conditions . The mechanism involves two-electron oxidation of the phenolic hydroxyl group, followed by tautomerization to the quinoid structure .

Comparative studies indicate that oxidizing agents like Fremy’s salt (potassium nitrosodisulfonate) offer superior selectivity over CAN, particularly for sterically hindered phenols . However, Fremy’s salt requires stringent pH control (pH 6–7) and inert atmospheres to prevent decomposition.

Desymmetrization via Phase-Transfer Catalysis

Prochiral cyclohexadienones can be desymmetrized to yield enantiomerically enriched 2-chloro-5-methyl derivatives. EvitaChem researchers employed a Cinchona alkaloid-based phase-transfer catalyst (PTC) to mediate asymmetric chlorination. The PTC facilitates the transfer of hypochlorite ions (ClO⁻) into the organic phase, where stereoselective chlorination occurs at the 2-position.

Reaction outcomes depend critically on:

  • Catalyst structure : Quaternary ammonium salts derived from Cinchonidine exhibit higher enantioselectivity (up to 78% ee) than Cinchonine analogues.

  • Counterion : Tetrabutylammonium bromide (TBAB) outperforms chloride salts due to improved phase-transfer efficiency.

Blanc Chloromethylation and Subsequent Modification

Adapting methodologies from benzoquinone synthesis, Wang et al. (2011) demonstrated the utility of Blanc chloromethylation for constructing 2-chloro-5-methyl derivatives . The sequence involves:

  • Chloromethylation : Treatment of 2,3,4,5-tetramethoxytoluene with formaldehyde and HCl gas yields 1-chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzene.

  • Williamson etherification : Alkoxy groups are introduced via nucleophilic substitution.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to the quinone .

This approach achieves 65–70% overall yield and is scalable to multi-gram quantities .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the aforementioned methods:

MethodReagentsConditionsYield (%)SelectivityReference
Direct ChlorinationCl₂, SO₂Cl₂318 K, CCl₄55–60Moderate
CyclizationBr₂, KOtBu0–5°C, DMF70–75High
Phenol OxidationCAN, AcOH/H₂ORT, 12 h75–80Moderate
Phase-Transfer CatalysisCinchonidine PTC, ClO⁻25°C, CH₂Cl₂60–65High (78% ee)
Blanc ChloromethylationHCl, Formaldehyde, DDQStepwise, 3 steps65–70High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-5-methyl-1,4-benzoquinone derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or radical halogenation of 5-methyl-1,4-benzoquinone. Reaction conditions such as solvent polarity (e.g., chloroform vs. n-hexane), temperature (0–25°C), and stoichiometric ratios of chlorinating agents (e.g., Cl₂, SOCl₂) critically affect regioselectivity and byproduct formation. For example, polar solvents like chloroform favor 1,2-addition pathways, while nonpolar solvents may stabilize 1,4-adducts . Kinetic control is essential to minimize allylic rearrangements, as observed in analogous diene-chlorine reactions .

Q. Which spectroscopic techniques are most reliable for characterizing the electronic structure of 2-chloro-5-methyl-1,4-benzoquinone?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) is critical for confirming substituent positions, while infrared (IR) spectroscopy identifies carbonyl (C=O) and C-Cl stretching vibrations (1670–1650 cm⁻¹ and 550–600 cm⁻¹, respectively). UV-Vis spectroscopy can detect conjugation effects, with λmax shifts indicating electronic interactions between the chloro and methyl groups .

Q. How does the steric and electronic influence of the methyl group affect the stability of 2-chloro-5-methyl-1,4-benzoquinone in aqueous solutions?

  • Methodological Answer : The electron-donating methyl group destabilizes the quinone ring via steric hindrance and inductive effects, increasing susceptibility to hydrolysis. Stability studies in buffered solutions (pH 4–9) show accelerated degradation under alkaline conditions due to nucleophilic attack on the carbonyl group. HPLC or LC-MS is recommended for monitoring degradation products .

Advanced Research Questions

Q. How can contradictions in product distribution data from chlorination reactions of substituted dienes be resolved?

  • Methodological Answer : Discrepancies often arise from competing 1,2- vs. 1,4-addition mechanisms and solvent-dependent kinetic vs. thermodynamic control. For example, in 2,5-dimethyl-2,4-hexadiene chlorination, 1,2-adducts dominate in polar solvents (e.g., CHCl₃), while 1,4-adducts prevail in nonpolar media (e.g., n-hexane) . Computational modeling (DFT) of transition states and isotopic labeling (e.g., ³⁶Cl) can clarify reaction pathways .

Q. What experimental strategies mitigate side reactions during the functionalization of 2-chloro-5-methyl-1,4-benzoquinone for pharmaceutical intermediates?

  • Methodological Answer : Protecting the quinone carbonyl via acetal formation or using mild Lewis acids (e.g., BF₃·Et₂O) reduces unwanted oxidation or polymerization. For example, introducing amino groups requires inert atmospheres (N₂/Ar) and low temperatures (−20°C) to prevent Michael addition side reactions .

Q. How do substituent effects (Cl, CH₃) influence the thermochromic behavior of 2-chloro-5-methyl-1,4-benzoquinone derivatives?

  • Methodological Answer : Thermochromism arises from tautomeric equilibria between quinoid and keto-enol forms. The chloro group stabilizes the quinoid structure via resonance, while the methyl group enhances steric strain, favoring keto-enol tautomers. Variable-temperature NMR (VT-NMR) and UV-Vis spectroscopy between 25–100°C quantify equilibrium constants (ΔH ≈ −16 kJ/mol in CHCl₃) .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data using multiple techniques (e.g., GC-MS, XRD) and replicate experiments under standardized conditions .
  • Advanced Synthesis : Employ flow chemistry for precise control of exothermic chlorination steps .
  • Computational Tools : Use Gaussian or ORCA for modeling substituent effects on reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-

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